molecular formula C17H12S B13781842 Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- CAS No. 83656-84-2

Benzo(b)naphtho(2,3-d)thiophene, 2-methyl-

Cat. No.: B13781842
CAS No.: 83656-84-2
M. Wt: 248.3 g/mol
InChI Key: LJJIWDOMGATCMS-UHFFFAOYSA-N
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Description

Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- is an aromatic organic compound with the molecular formula C16H10S. It is a derivative of naphthothiophene, characterized by a fused ring structure that includes both benzene and thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-bromo-1-methylnaphthalene with thiophene derivatives in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding to biological targets. Additionally, its sulfur atom can engage in specific interactions with metal ions and other electrophilic species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .

Properties

83656-84-2

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

2-methylnaphtho[2,3-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-6-7-16-14(8-11)15-9-12-4-2-3-5-13(12)10-17(15)18-16/h2-10H,1H3

InChI Key

LJJIWDOMGATCMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC4=CC=CC=C4C=C32

Origin of Product

United States

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